N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent acylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .
Scientific Research Applications
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide: Similar structure but with a different arrangement of the nitrogen atoms in the pyrimidine ring, potentially leading to different properties.
Uniqueness
N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide stands out due to its specific arrangement of functional groups and the presence of the phenyl ring, which can enhance its interaction with biological targets and improve its stability in various chemical environments .
Properties
CAS No. |
917757-18-7 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(4-oxo-6-phenyl-3H-pyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C15H12N4O2/c1-9(20)16-15-18-12-8-7-11(10-5-3-2-4-6-10)17-13(12)14(21)19-15/h2-8H,1H3,(H2,16,18,19,20,21) |
InChI Key |
AWNCIEZEMOHLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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